molecular formula C14H18O4 B8507591 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

Cat. No. B8507591
M. Wt: 250.29 g/mol
InChI Key: VRDASNKEKHKNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2-(3-bromo-phenyl)-2-methyl-[1,3]dioxolane (3.620 g, 14.89 mmol), 2-di-t-butylphosphino-2′-methylbiphenyl (931 mg, 2.98 mmol), tri-potassiumphosphate monohydrate (11.063 g, 52.12 mmol) and palladium(II)acetate (334 mg, 1.49 mmol) in toluene (74 mL) was treated with ethyl acetoacetate (2.45 mL, 19.36 mmol). The reaction mixture was heated at 90° C. for 2 h followed by 4 h at 100° C. The reaction mixture was cooled to rt, water (100 mL) was added and the mixture was stirred for 30 min at rt. The org. layers was separated and washed twice with 5% aq. NaCl (50 mL), brine (50 mL) dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as an orange oil. TLC: rf (4:1 hept-EA)=0.37. LC-MS-conditions 02: tR=0.96 min, [M+H]+=251.21.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
11.063 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two
Quantity
334 mg
Type
catalyst
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[CH:5]=[C:6]([C:10]2([CH3:15])[O:14][CH2:13][CH2:12][O:11]2)[CH:7]=[CH:8][CH:9]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1C)(C)(C)C.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:47]([O:53][CH2:54][CH3:55])(=[O:52])[CH2:48]C(C)=O>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:54]([O:53][C:47](=[O:52])[CH2:48][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2([CH3:15])[O:14][CH2:13][CH2:12][O:11]2)[CH:5]=1)[CH3:55] |f:3.4.5.6.7,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.62 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C
Name
Quantity
931 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=CC=C1)C)C(C)(C)C
Name
Quantity
11.063 g
Type
reactant
Smiles
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
74 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
334 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
2.45 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
layers was separated
WASH
Type
WASH
Details
washed twice with 5% aq. NaCl (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (4:1 hept-EA)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)C1(OCCO1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.